molecular formula C10H7FO3 B1466048 3-fluoro-4-prop-2-ynoxybenzoic acid CAS No. 935527-21-2

3-fluoro-4-prop-2-ynoxybenzoic acid

Cat. No.: B1466048
CAS No.: 935527-21-2
M. Wt: 194.16 g/mol
InChI Key: BBFLRTCZRHQCQL-UHFFFAOYSA-N
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Description

3-fluoro-4-prop-2-ynoxybenzoic acid is an organic compound with the molecular formula C10H7FO3 It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a 2-propynyloxy group and the hydrogen atom at the meta position is replaced by a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-prop-2-ynoxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluorobenzoic acid.

    Formation of 2-Propynyloxy Group: The 2-propynyloxy group is introduced through a nucleophilic substitution reaction. This involves reacting 3-fluorobenzoic acid with propargyl alcohol in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-prop-2-ynoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3-fluoro-4-prop-2-ynoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-4-prop-2-ynoxybenzoic acid involves its interaction with specific molecular targets. The 2-propynyloxy group can participate in various chemical reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Propynyloxy)benzoic acid: Lacks the fluorine atom, which can affect its reactivity and applications.

    3-Fluorobenzoic acid: Lacks the 2-propynyloxy group, resulting in different chemical properties.

    4-(2-Propynyloxy)-benzoic acid: Similar structure but without the fluorine atom.

Uniqueness

3-fluoro-4-prop-2-ynoxybenzoic acid is unique due to the presence of both the 2-propynyloxy group and the fluorine atom. This combination imparts distinct chemical properties, making it valuable for specific research applications and chemical reactions.

Properties

IUPAC Name

3-fluoro-4-prop-2-ynoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h1,3-4,6H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFLRTCZRHQCQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 50 ml of ethanol were added 10.8 g of 2-propynyl 4-(2-propynyloxy)-3-fluorobenzoate and 30 ml of 15% aqueous sodium hydroxide solution and the mixture obtained was stirred at room temperature for 2 hours. Then, the reaction mixture was added to hydrochloric acid for acidification. Crystals precipitated were collected by filtration and dried to obtain 8.0 g of 4-(2-propynyloxy)-3-fluorobenzoic acid represented by the formula:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-propynyl 4-(2-propynyloxy)-3-fluorobenzoate
Quantity
10.8 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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